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An In-Depth Technical Guide to 2-Ethyl-3-methyl-quinoline-4-carboxylic Acid

Introduction: The Significance of the Quinoline
Scaffold
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a

pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its

derivatives are ubiquitous in nature, forming the core of alkaloids like quinine, and are central

to a multitude of synthetic drugs with a wide therapeutic index.[2] The quinoline-4-carboxylic

acid motif, in particular, is a cornerstone for developing agents with diverse pharmacological

activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5]

This guide provides a comprehensive technical overview of a specific, synthetically important

derivative: 2-Ethyl-3-methyl-quinoline-4-carboxylic acid. We will delve into its core

physicochemical properties, established synthetic routes with mechanistic insights, analytical

characterization, and its potential within the landscape of modern drug discovery. This

document is intended for researchers and professionals in the fields of medicinal chemistry,

organic synthesis, and drug development who require a detailed understanding of this

compound's fundamental characteristics.
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A foundational understanding of a compound's physical and chemical properties is critical for its

application in research, dictating everything from reaction conditions to formulation strategies.

2-Ethyl-3-methyl-quinoline-4-carboxylic acid is a solid at room temperature with a relatively

high melting point, indicative of strong intermolecular forces, likely hydrogen bonding via the

carboxylic acid group and π-stacking of the quinoline rings.

Core Data Summary
The key quantitative properties of 2-Ethyl-3-methyl-quinoline-4-carboxylic acid are

summarized in the table below. These values are essential for experimental design, including

solvent selection, pH adjustments, and analytical method development.

Property Value Source

IUPAC Name
2-ethyl-3-methylquinoline-4-

carboxylic acid
[6]

CAS Number 74960-58-0 [6][7]

Molecular Formula C₁₃H₁₃NO₂ [6]

Molecular Weight 215.25 g/mol [6]

Melting Point 279 °C [8][9]

pKa (Predicted) 1.15 ± 0.10 [8]

XLogP3 (Predicted) 2.9 [6]

Density (Predicted) 1.206 ± 0.06 g/cm³ [8]

Boiling Point (Predicted) 362.1 ± 30.0 °C [8]

Synthesis and Mechanistic Insight: The Pfitzinger
Reaction
The synthesis of substituted quinoline-4-carboxylic acids is most classically and efficiently

achieved through the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction).[10]

[11] This powerful condensation reaction provides a direct route to the target scaffold by

reacting isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group,
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under basic conditions.[3] For the specific synthesis of 2-Ethyl-3-methyl-quinoline-4-
carboxylic acid, the carbonyl reactant is 2-pentanone (ethyl methyl ketone).

Causality of the Pfitzinger Approach
The choice of the Pfitzinger reaction is guided by its reliability and the commercial availability of

the starting materials. The reaction proceeds through a well-understood mechanism that

ensures the regioselective formation of the desired quinoline. The base (typically potassium

hydroxide) serves a dual purpose: it catalyzes the initial hydrolysis of the isatin amide bond and

subsequently promotes the key condensation and cyclization steps.[10]

Reaction Mechanism
The mechanism can be dissected into four critical stages, providing a clear path from reactants

to the final quinoline product.[3][10]

Reactants

Reaction Pathway

Isatin

1. Ring OpeningBase (e.g., KOH)

2-Pentanone

2. Condensation

Forms Isatinate
Intermediate 3. Intramolecular CyclizationForms Enamine 4. Dehydration & AromatizationForms Dihydroquinoline 2-Ethyl-3-methyl-

quinoline-4-carboxylic acid

Click to download full resolution via product page

Caption: The four key stages of the Pfitzinger reaction mechanism.

Ring Opening: The reaction begins with the base-catalyzed hydrolysis of the amide bond

within the isatin ring, opening it to form a keto-acid intermediate known as an isatinate.[3][10]
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Condensation: The aniline moiety of the isatinate then condenses with the carbonyl group of

2-pentanone. This step forms an imine (Schiff base), which rapidly tautomerizes to its more

stable enamine form.[3]

Intramolecular Cyclization: The enamine undergoes an intramolecular cyclization, where the

electron-rich enamine attacks the keto-carbonyl group derived from the original isatin.[3]

Dehydration & Aromatization: The final step involves the elimination of a water molecule

(dehydration) from the cyclized intermediate, which results in the formation of the stable,

aromatic quinoline ring system.[3]

Experimental Protocol: Synthesis via Pfitzinger
Condensation
This protocol provides a self-validating workflow for the synthesis of 2-Ethyl-3-methyl-
quinoline-4-carboxylic acid. Each stage includes checkpoints for monitoring and ensuring

reaction completion.
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Caption: Experimental workflow for the Pfitzinger synthesis.
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Step-by-Step Methodology
Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic

stirrer, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH

pellets in approximately 30 mL of 95% ethanol. Causality: A strong base is required to

efficiently hydrolyze the isatin's amide bond.

Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The mixture will

transition from orange to a pale yellow, indicating the formation of the potassium isatinate

intermediate. Continue stirring at room temperature for 30-45 minutes to ensure this

conversion is complete.[3]

Addition of Carbonyl Component: Add a stoichiometric equivalent of 2-pentanone to the

flask.

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. Maintain this reflux

for 12-13 hours. Causality: The elevated temperature provides the necessary activation

energy for the condensation and subsequent cyclization/dehydration steps.

Reaction Monitoring (Self-Validation): The reaction's progress should be monitored

periodically using Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., 7:3 Ethyl

Acetate:Hexane with 1% acetic acid) will show the consumption of the isatin starting material

and the appearance of the product spot (which will be UV active). The reaction is complete

when the isatin spot is no longer visible.

Product Isolation: Once complete, cool the reaction flask in an ice bath for 30 minutes to

maximize the precipitation of the product. Collect the solid product by vacuum filtration using

a Büchner funnel.

Purification: Wash the crude solid with a small amount of cold ethanol to remove residual

reactants. If further purification is needed, the product can be recrystallized from an

ethanol/water mixture to yield the pure 2-Ethyl-3-methyl-quinoline-4-carboxylic acid.

Analytical Characterization Guide
Confirming the identity and purity of the synthesized compound is paramount. The following

spectroscopic techniques provide a definitive structural fingerprint.
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¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Key expected signals

include:

Carboxylic Acid Proton (1H): A very broad singlet, significantly downfield in the 10-12 ppm

region.[12] This signal will disappear upon a D₂O shake.

Aromatic Protons (4H): A series of multiplets in the 7.5-8.5 ppm range, corresponding to

the protons on the benzene portion of the quinoline core.

Ethyl Group Protons (5H): A quartet around 2.8-3.0 ppm (CH₂) coupled to a triplet around

1.3-1.5 ppm (CH₃).

Methyl Group Protons (3H): A sharp singlet around 2.4-2.6 ppm.

¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon skeleton:

Carboxylic Carbonyl Carbon: A signal in the 165-175 ppm range.[12]

Aromatic/Heteroaromatic Carbons: Multiple signals between ~120-155 ppm.

Aliphatic Carbons: Signals for the ethyl group carbons (~25-30 ppm for CH₂ and ~12-15

ppm for CH₃) and the methyl group carbon (~18-22 ppm).

Infrared (IR) Spectroscopy:

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3500

cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.[12]

C=O Stretch: A sharp, strong absorption band around 1700-1720 cm⁻¹ for the carboxylic

acid carbonyl group.[12]

C=C and C=N Stretches: Multiple sharp bands in the 1500-1650 cm⁻¹ region,

corresponding to the aromatic quinoline core.

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion (M⁺)

peak corresponding to the molecular weight of 215.25.[6]
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Potential Biological Activity and Applications
While specific biological data for 2-Ethyl-3-methyl-quinoline-4-carboxylic acid is not

extensively published, the broader class of quinoline-4-carboxylic acids is rich in

pharmacological activity. This structural motif is a known pharmacophore that can interact with

various biological targets.

Enzyme Inhibition: Many quinoline-4-carboxylic acids are known to be enzyme inhibitors. A

prominent example is their activity against Dihydroorotate Dehydrogenase (DHODH), a key

enzyme in pyrimidine biosynthesis, making them attractive targets for cancer and

autoimmune disease research.[13] The carboxylic acid is often crucial for activity, forming

key salt bridges or hydrogen bonds within the enzyme's active site.[13]

Antimicrobial and Antiviral Activity: The quinoline scaffold is present in numerous

antibacterial and antiviral agents. The planar aromatic system can intercalate with DNA or

inhibit key viral or bacterial enzymes.

Receptor Antagonism: Derivatives have been developed as antagonists for various

receptors, including neurokinin receptors.[2]

Given these precedents, 2-Ethyl-3-methyl-quinoline-4-carboxylic acid represents a valuable

lead compound or intermediate. The ethyl and methyl substitutions at the 2 and 3 positions

provide lipophilicity and specific steric bulk that can be fine-tuned to optimize binding affinity

and selectivity for a particular biological target. It serves as an excellent starting point for further

derivatization, particularly at the carboxylic acid group (to form esters or amides) or on the

benzene ring, to explore structure-activity relationships (SAR) in a drug discovery program.

Conclusion
2-Ethyl-3-methyl-quinoline-4-carboxylic acid is a classic example of the quinoline scaffold,

accessible through robust and well-understood synthetic chemistry like the Pfitzinger reaction.

Its physicochemical properties are well-defined, and its structure can be unambiguously

confirmed through standard analytical techniques. While its specific biological profile remains to

be fully elucidated, its structural class is of high interest in medicinal chemistry, marking it as a

compound with significant potential for further investigation and development in various

therapeutic areas. This guide provides the foundational knowledge necessary for researchers
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to synthesize, characterize, and strategically employ this compound in their scientific

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. pubs.acs.org [pubs.acs.org]

3. benchchem.com [benchchem.com]

4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner
Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. 2-Ethyl-3-methyl-quinoline-4-carboxylic acid | C13H13NO2 | CID 865215 - PubChem
[pubchem.ncbi.nlm.nih.gov]

7. 2-ETHYL-3-METHYL-QUINOLINE-4-CARBOXYLIC ACID | 74960-58-0
[chemicalbook.com]

8. 2-ETHYL-3-METHYL-QUINOLINE-4-CARBOXYLIC ACID CAS#: 74960-58-0
[amp.chemicalbook.com]

9. 74960-58-0 Cas No. | 2-Ethyl-3-methyl-quinoline-4-carboxylic acid | Matrix Scientific
[matrixscientific.com]

10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

11. researchgate.net [researchgate.net]

12. chem.libretexts.org [chem.libretexts.org]

13. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as
Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. ["2-Ethyl-3-methyl-quinoline-4-carboxylic acid" basic
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1595371#2-ethyl-3-methyl-quinoline-4-carboxylic-
acid-basic-properties]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1595371?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/General-reaction-scheme-of-the-Pfitzinger-quinoline-synthesis_fig13_341828816
https://pubs.acs.org/doi/10.1021/acsomega.9b03277
https://www.benchchem.com/pdf/Application_Notes_Synthesis_of_Quinoline_4_Carboxylic_Acid_via_Pfitzinger_Condensation.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10476185/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10476185/
https://www.researchgate.net/publication/315379274_Recent_Advances_in_Synthesis_of_Quinoline-4-Carboxylic_Acid_and_their_Biological_Evaluation_A_Review
https://pubchem.ncbi.nlm.nih.gov/compound/865215
https://pubchem.ncbi.nlm.nih.gov/compound/865215
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81489165.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81489165.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB81489165_EN.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB81489165_EN.htm
https://www.matrixscientific.com/product/buy-2-ethyl-3-methyl-quinoline-4-carboxylic-acid
https://www.matrixscientific.com/product/buy-2-ethyl-3-methyl-quinoline-4-carboxylic-acid
https://en.wikipedia.org/wiki/Pfitzinger_reaction
https://www.researchgate.net/publication/258452114_Pfitzinger_Reaction_in_Synthesis_of_Bioactive_Compounds_-_A_Review
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://pmc.ncbi.nlm.nih.gov/articles/PMC8859982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8859982/
https://www.benchchem.com/product/b1595371#2-ethyl-3-methyl-quinoline-4-carboxylic-acid-basic-properties
https://www.benchchem.com/product/b1595371#2-ethyl-3-methyl-quinoline-4-carboxylic-acid-basic-properties
https://www.benchchem.com/product/b1595371#2-ethyl-3-methyl-quinoline-4-carboxylic-acid-basic-properties
https://www.benchchem.com/product/b1595371#2-ethyl-3-methyl-quinoline-4-carboxylic-acid-basic-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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